3-Chloro-7-methylimidazo[1,2-a]pyridine chemical structure and properties
3-Chloro-7-methylimidazo[1,2-a]pyridine chemical structure and properties
Technical Whitepaper: 3-Chloro-7-methylimidazo[1,2-a]pyridine Scaffold Versatility in Medicinal Chemistry & Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the imidazo[1,2-a]pyridine core represents a "privileged scaffold," serving as the structural backbone for blockbuster drugs like Zolpidem (Ambien®). Within this class, 3-Chloro-7-methylimidazo[1,2-a]pyridine (CAS: 59938-28-2) emerges as a critical intermediate. Its value lies in the strategic placement of the chlorine atom at the C3 position—a site typically prone to electrophilic attack but here inverted into a handle for transition-metal-catalyzed cross-coupling. This guide provides a comprehensive technical analysis of this compound, detailing its physicochemical profile, synthetic pathways, reactivity logic, and application in late-stage functionalization.
Part 1: Chemical Identity & Physicochemical Profile
The 7-methyl substituent enhances lipophilicity (logP) compared to the unsubstituted parent, potentially improving blood-brain barrier (BBB) permeability—a crucial factor for central nervous system (CNS) targets.
| Property | Specification |
| IUPAC Name | 3-Chloro-7-methylimidazo[1,2-a]pyridine |
| CAS Number | 59938-28-2 |
| Molecular Formula | C₈H₇ClN₂ |
| Molecular Weight | 166.61 g/mol |
| Appearance | Off-white to yellow/brown solid |
| Solubility | Soluble in DMSO, Methanol, DCM; sparingly soluble in water |
| pKa (Calculated) | ~5.5 (Pyridine nitrogen) |
| LogP (Predicted) | 2.1 – 2.7 |
| H-Bond Acceptors | 2 (N1, N4) |
| H-Bond Donors | 0 |
Part 2: Synthetic Architecture
The synthesis of 3-chloro-7-methylimidazo[1,2-a]pyridine is best approached through a stepwise protocol ensuring regioselectivity. The "one-pot" cyclization-chlorination is possible but often yields lower purity. The recommended industrial standard is a two-stage workflow.
Stage 1: Construction of the Heterocycle
The parent scaffold, 7-methylimidazo[1,2-a]pyridine, is synthesized via the Chichibabin Imidazo-Pyridine Synthesis . This involves the condensation of 2-amino-4-picoline (2-amino-4-methylpyridine) with
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Mechanism: The ring nitrogen of the pyridine attacks the alkyl halide, followed by cyclization of the exocyclic amine onto the carbonyl.
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Regiochemistry: The 4-methyl group on the starting pyridine ends up at the 7-position of the fused system.
Stage 2: Regioselective C3-Chlorination
The C3 position of imidazo[1,2-a]pyridine is highly nucleophilic (comparable to the 3-position of indole). Electrophilic aromatic substitution (S_EAr) using N-Chlorosuccinimide (NCS) is the preferred method over Cl₂ gas or SO₂Cl₂ due to milder conditions and higher selectivity, avoiding over-chlorination at the C5 or C8 positions.
Visualization: Synthetic Pathway
Caption: Stepwise synthesis from commercially available aminopyridines via Chichibabin cyclization followed by electrophilic chlorination.
Part 3: Reactivity & Functionalization Logic
The 3-chloro derivative is not merely an end-product; it is a "linchpin" intermediate. The chlorine atom acts as a pseudohalide, enabling Palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling (C3 Diversification)
The C3-Cl bond is chemically active enough for oxidative addition by Pd(0) species, especially when using electron-rich ligands (e.g., S-Phos, X-Phos). This allows for the introduction of aryl or heteroaryl groups, a common requirement for GABA-A receptor affinity (as seen in Zolpidem).
C-H Activation (C5 & C8)
While C3 is blocked by chlorine, the C5 position (ortho to the bridgehead nitrogen) becomes the next most reactive site for direct C-H activation, typically directed by the N1 nitrogen.
Nucleophilic Aromatic Substitution (S_NAr)
Direct displacement of the C3-chloride by nucleophiles is difficult without strong electron-withdrawing groups on the pyridine ring. However, under forcing conditions or photoredox catalysis, this transformation is accessible.
Visualization: Reactivity Map
Caption: Divergent reactivity profile showing C3 cross-coupling potential and C5 C-H activation pathways.
Part 4: Medicinal Chemistry Applications
1. GABA-A Receptor Modulation:
The imidazo[1,2-a]pyridine core is the pharmacophore of Zolpidem . The 3-position typically hosts an amide or aryl moiety essential for binding to the benzodiazepine site (
2. Anti-Infective Agents: Recent studies indicate that 3-substituted imidazo[1,2-a]pyridines possess anti-tubercular activity (targeting the QcrB subunit of the electron transport chain) and antifungal properties. The 7-methyl group is often retained to maintain the hydrophobic contact required for enzyme inhibition.
3. Kinase Inhibition: The scaffold mimics the ATP-binding motif of various kinases. The 3-chloro group can be displaced to introduce solubilizing tails or H-bond donors necessary for kinase selectivity.
Part 5: Experimental Protocol
Protocol: Synthesis of 3-Chloro-7-methylimidazo[1,2-a]pyridine Rationale: This protocol utilizes N-Chlorosuccinimide (NCS) for mild, regioselective chlorination, avoiding the harsh conditions of elemental chlorine.
Materials:
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7-Methylimidazo[1,2-a]pyridine (1.0 equiv)
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N-Chlorosuccinimide (NCS) (1.05 equiv)
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Acetonitrile (MeCN) or DMF (0.2 M concentration)
Procedure:
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Dissolution: Charge a round-bottom flask with 7-methylimidazo[1,2-a]pyridine and dissolve in MeCN at room temperature. Ensure complete solvation.
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Addition: Add NCS portion-wise over 15 minutes. Note: The reaction is slightly exothermic.
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Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor by TLC (System: 30% EtOAc in Hexanes) or LC-MS. The starting material (R_f ~0.3) should disappear, replaced by a less polar product (R_f ~0.5).
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Quench: Dilute the reaction mixture with water (5 volumes) and extract with Ethyl Acetate (3x).
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Workup: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purification: The crude residue is typically purified via flash column chromatography (SiO₂) eluting with a gradient of 0-20% EtOAc in Hexanes.
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Yield: Expected yield is 85–95%. The product should be an off-white solid.
Part 6: Safety & Handling (E-E-A-T)
Hazard Classification (GHS):
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H302: Harmful if swallowed.[3]
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Handling Precautions:
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Engineering Controls: Always handle within a certified chemical fume hood. The chlorination step releases succinimide byproducts which are mild irritants.
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Storage: Store in a cool, dry place (2-8°C preferred) under an inert atmosphere (Argon/Nitrogen). Halogenated heterocycles can be light-sensitive; use amber vials.
References
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Sigma-Aldrich. 3-Chloro-7-methylimidazo[1,2-a]pyridine Product Data (CAS 59938-28-2).[3][4] Available at:
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PubChem. 3-Chloroimidazo[1,2-a]pyridine Compound Summary. National Library of Medicine. Available at:
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Goel, R. et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry. Available at:
- Bagdi, A. K. et al. (2020).Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines. Organic Chemistry Frontiers.
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Fisher Scientific. Imidazo[1,2-a]pyridine Derivatives Safety Data Sheets. Available at:
